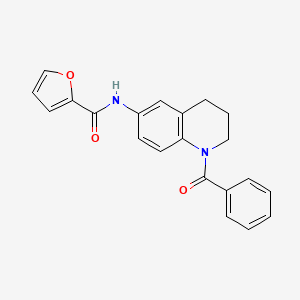
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide (NBTQF) is an organic compound consisting of a benzoyl group attached to a six-membered ring containing a nitrogen atom. It is a white crystalline solid and is soluble in a variety of organic solvents. NBTQF has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry. In medicinal chemistry, this compound has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and obesity. In biochemistry, this compound has been studied as a potential inhibitor of enzymes involved in the metabolism of fatty acids.
作用機序
The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of fatty acids. It is thought to bind to the active site of these enzymes, preventing them from catalyzing the reactions necessary for the formation of fatty acids.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in the metabolism of fatty acids, leading to reduced levels of fatty acid synthesis. In vivo studies have demonstrated that this compound can reduce the levels of triglycerides and cholesterol in the blood, leading to improved cardiovascular health.
実験室実験の利点と制限
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is available in a variety of forms, including solid and liquid. It is also relatively stable, and it is soluble in a variety of organic solvents. However, it has several limitations, including its low solubility in water and its potential toxicity.
将来の方向性
The potential applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide are still being explored. Future research may focus on developing more efficient and cost-effective methods for synthesizing this compound, as well as exploring its potential therapeutic applications in the treatment of various diseases. Additionally, further research may focus on understanding the exact mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, further research may focus on exploring the potential of this compound as an inhibitor of enzymes involved in the metabolism of fatty acids.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide can be synthesized using a variety of methods. One method involves the reaction of 1-benzoyl-2-fluorobenzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base. This reaction yields this compound in good yield. Another method involves the reaction of 1-benzoyl-2-fluorobenzamide with 1,2,3,4-tetrahydroquinoline-6-sulfonic acid in the presence of an acid catalyst. This reaction yields this compound in good yield as well.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c24-20-11-5-4-10-19(20)22(27)25-18-12-13-21-17(15-18)9-6-14-26(21)23(28)16-7-2-1-3-8-16/h1-5,7-8,10-13,15H,6,9,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOVKNYDQZRUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














